7-(Trifluoromethoxy)-1H-indazole is a compound characterized by the presence of a trifluoromethoxy group attached to the indazole ring structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The compound is classified under heterocyclic compounds, specifically within the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The molecular formula for 7-(Trifluoromethoxy)-1H-indazole is with a molecular weight of approximately 208.13 g/mol .
The synthesis of 7-(Trifluoromethoxy)-1H-indazole can be achieved through several methods, commonly involving the reaction of appropriate hydrazines with carbonyl compounds under controlled conditions. A notable method includes the use of trifluoromethoxy-substituted aromatic aldehydes reacted with hydrazine derivatives in a solvent such as dimethylformamide (DMF) or ethanol at elevated temperatures .
The structure of 7-(Trifluoromethoxy)-1H-indazole features a five-membered ring containing two nitrogen atoms adjacent to each other, which is characteristic of indazoles. The trifluoromethoxy group (-O-CF₃) is positioned at the seventh carbon of the indazole ring.
7-(Trifluoromethoxy)-1H-indazole can participate in various chemical reactions typical of indazoles, including electrophilic substitutions and nucleophilic additions. Its reactivity can be attributed to the electron-withdrawing nature of the trifluoromethoxy group, which increases the electrophilicity of the indazole nitrogen atoms.
The mechanism of action for compounds like 7-(Trifluoromethoxy)-1H-indazole often involves modulation of specific biological pathways. Research indicates that indazoles can inhibit various kinases involved in cell signaling pathways, particularly those related to cancer progression.
7-(Trifluoromethoxy)-1H-indazole exhibits specific physical properties that are essential for its application in pharmaceuticals:
The applications of 7-(Trifluoromethoxy)-1H-indazole primarily lie within medicinal chemistry:
The indazole nucleus, a bicyclic aromatic system comprising fused benzene and pyrazole rings (1H- and 2H-tautomeric forms), has evolved from a synthetic curiosity to a privileged scaffold in medicinal chemistry. Though rarely found in nature (e.g., nigeglanine, nigellicine), synthetic indazole derivatives have dominated pharmaceutical development since the mid-20th century due to their tunable bioactivity and metabolic stability [2] [5] [9]. Early breakthroughs included the non-steroidal anti-inflammatory drug (NSAID) bendazac (introduced in the 1970s), which demonstrated unique anti-cataract effects, and benzydamine, a locally acting anti-inflammatory agent with analgesic properties [5] [9]. The 1990s witnessed the emergence of granisetron, a 5-HT3 receptor antagonist revolutionizing chemotherapy-induced nausea management, highlighting indazole's versatility in targeting diverse receptor classes [2] [5].
The 21st century marked a golden age for indazole-based therapeutics, particularly in oncology. Pazopanib (Votrient®, approved 2009) and axitinib (Inlyta®, approved 2012), both featuring the 1H-indazole core, became first-line tyrosine kinase inhibitors for renal cell carcinoma by targeting VEGF receptors [1] [2]. Concurrently, niraparib (Zejula®, approved 2017), a potent PARP inhibitor bearing a substituted indazole, provided a breakthrough therapy for ovarian cancer, exploiting synthetic lethality in BRCA-deficient tumors [2] [9]. These clinical successes spurred intense research, yielding over 400 patents/patent applications and numerous clinical candidates across therapeutic areas, including:
Table 1: Clinically Significant Indazole-Based Drugs
Compound | Therapeutic Category | Key Target/Mechanism | Approval/Status |
---|---|---|---|
Bendazac | NSAID, Anti-cataract | Protein denaturation inhibitor | Approved (1970s) |
Granisetron | Antiemetic | 5-HT3 Receptor Antagonist | Approved (1990s) |
Pazopanib | Antineoplastic (TKI) | VEGFR, PDGFR, c-Kit Inhibitor | Approved (2009) |
Niraparib | Antineoplastic (PARP inhibitor) | PARP-1/PARP-2 Inhibitor | Approved (2017) |
Brilanestrant | Antineoplastic (SERD) | Estrogen Receptor Degrader | Phase II |
Nemiralisib | Anti-inflammatory (COPD, Asthma) | PI3Kδ Inhibitor | Phase II |
The evolution of synthetic methodologies—transitioning from classical approaches (e.g., Cadogan cyclization) to modern transition-metal-catalyzed C-H activation, cycloadditions, and reductive cyclizations—has been instrumental in accessing diverse and complex 1H-indazole derivatives for structure-activity relationship (SAR) studies and lead optimization [3] [4] [5]. This synthetic versatility underpins the scaffold's continued prominence in drug discovery pipelines.
Substitution at the 7-position of the indazole ring profoundly influences its physicochemical properties, binding interactions, and pharmacokinetic profile. This position resides on the benzene ring, distal to the pyrazole N atoms, offering a strategic vector for modulating steric, electronic, and hydrophobic interactions with biological targets without disrupting core tautomerism (predominantly 1H-form) [5] [7]. Introducing substituents at C7 allows fine-tuning of:
Table 2: Impact of Key 7-Substituents on Indazole Properties
Substituent (R) | Electronic Effect | Steric Volume (ų) | ΔLogP (vs. H) | Key Biological Advantages |
---|---|---|---|---|
-H | Reference | ~0 | 0 | Baseline activity |
-F | Moderate -I, +R | ~10 | +0.14 | Enhanced metabolic stability, permeability |
-Cl | Moderate -I | ~20 | +0.71 | Improved potency, moderate stability |
-CF₃ | Strong -I | ~40 | +1.16 | High lipophilicity, strong EWG, good stability |
-OCF₃ | Strong -I | ~50 | +1.04 | Optimal balance: Strong EWG, high lipophilicity, exceptional metabolic stability |
7-(Trifluoromethoxy)-1H-indazole exemplifies the strategic advantage of this substitution. The -OCF₃ group provides a synergistic combination:
This specific substitution pattern is increasingly featured in investigational compounds targeting kinases (JNK inhibitors as in [1]), enzymes involved in oxidative stress, and other targets where the unique electronic and steric profile of the 7-trifluoromethoxy group confers superior potency, selectivity, or pharmacokinetic properties compared to other 7-substituents. Its incorporation, as in 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde (CAS# 1956378-88-3, MW: 230.14 g/mol, Formula: C₉H₅F₃N₂O₂) [10], provides a versatile synthetic intermediate for generating novel bioactive molecules, particularly via functionalization of the aldehyde group at C4.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2